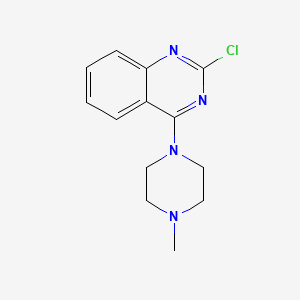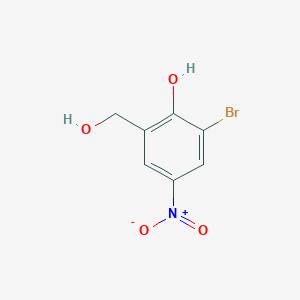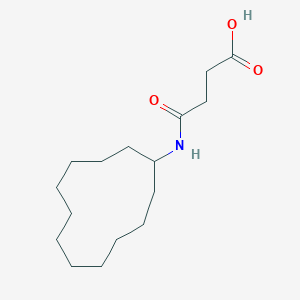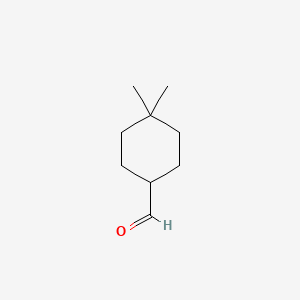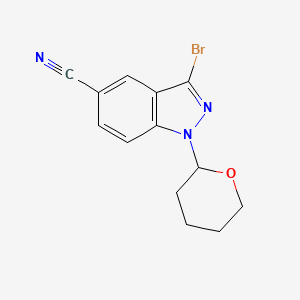![molecular formula C16H15ClF3N3O2 B3036712 4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4-pyridinyl)morpholine CAS No. 400075-76-5](/img/structure/B3036712.png)
4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4-pyridinyl)morpholine
Descripción general
Descripción
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is also known as 3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-methyl-4-morpholino-3-pyridinyl ether .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, like the compound , has been a significant area of research in the agrochemical and pharmaceutical industries . The synthesis often involves the use of organic compounds containing fluorine .Molecular Structure Analysis
The molecular formula of the compound is C16H15ClF3N3O2 and it has a molecular weight of 373.7574096 .Chemical Reactions Analysis
The compound, being a derivative of trifluoromethylpyridine, is used extensively in promoting organic transformations . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .Physical And Chemical Properties Analysis
The compound is a fluorinated building block . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonist Research
Research has shown the development of an orally active, water-soluble neurokinin-1 receptor antagonist, highlighting its efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. This compound shows high affinity and a long central duration of action, with excellent water solubility (Harrison et al., 2001).
Cardiovascular Activity and Molecular Structure
A study conducted in 1989 focused on the cardiovascular activity and molecular structure of similar compounds, including 5-phenyl- and 4-(4-pyridinyl)-substituted 2(1H)-pyridinethiones. The research emphasized their potential as cardiotonic agents, demonstrating significant inotropic potency and vasodilator activity (Hagen et al., 1989).
Reactions with Dichlorocarbene
In a study exploring heterocyclic enaminonitriles, researchers investigated the reaction of 4,5-dihydro-2-morpholino-3-furancarbonitriles with dichlorocarbene. This study contributes to the understanding of the chemical behavior and potential applications of similar morpholine derivatives (Yamagata et al., 1992).
Synthesis and Reactions in Organic Chemistry
Another study examined the synthesis and reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives. These compounds, including morpholine derivatives, are significant in the field of organic chemistry, particularly for their applications in synthesizing complex molecules (Krutošíková et al., 2001).
Crystal Structure Analysis
The crystal structures of certain morpholine derivatives have been determined, providing insights into their molecular conformations and potential applications in various fields of chemistry and material science (Aydinli et al., 2010).
Dopamine Receptor 4 (D4R) Antagonists
In the field of neuroscience, researchers reported the synthesis of chiral alkoxymethyl morpholine analogs as potent and selective dopamine D4 receptor antagonists. These findings are significant for understanding the neurological applications of these compounds (Witt et al., 2016).
Antitumor Activity
The antitumor activity of specific morpholine derivatives has been investigated, showing their potential in cancer treatment. One such compound demonstrated inhibitory capacity against the proliferation of cancer cell lines (Ji et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylpyridin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O2/c1-10-14(13(2-3-21-10)23-4-6-24-7-5-23)25-15-12(17)8-11(9-22-15)16(18,19)20/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUHYUCHMGWDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4-pyridinyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




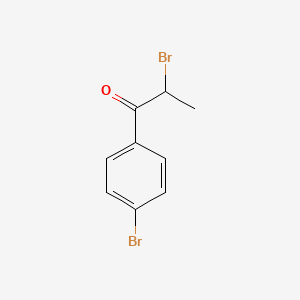
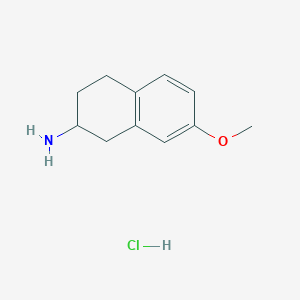
![4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3036636.png)
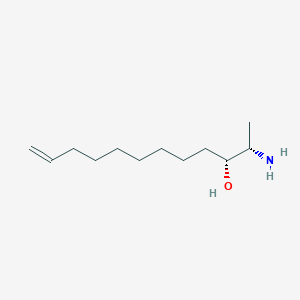


![3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide](/img/structure/B3036643.png)
![3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3036644.png)
